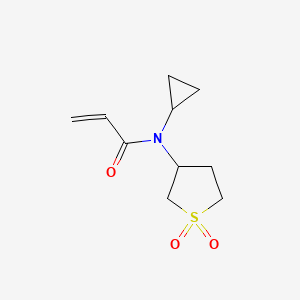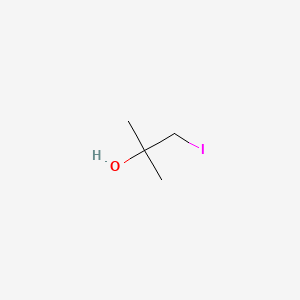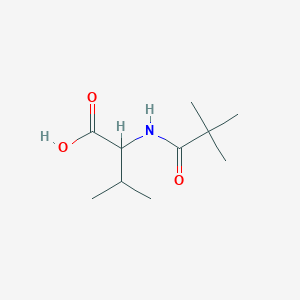
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide, also known as CPDD, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPDD is a cyclic amide that is structurally similar to a class of compounds called thiolactones, which have been shown to exhibit a range of biological activities.
作用機序
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is believed to inhibit the activity of thiolactone-containing enzymes by covalently modifying a conserved cysteine residue in the active site of the enzyme. This modification disrupts the normal function of the enzyme and leads to a loss of activity. This compound has been shown to be highly selective for thiolactone-containing enzymes and does not affect the activity of other enzymes that do not contain thiolactones.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types and organisms. In bacterial cells, this compound has been shown to inhibit the activity of thiolactone-containing enzymes involved in bacterial virulence, leading to a decrease in bacterial pathogenicity. In mammalian cells, this compound has been shown to induce the unfolded protein response, a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum.
実験室実験の利点と制限
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has several advantages for use in lab experiments. It is a highly selective inhibitor of thiolactone-containing enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, this compound also has some limitations. It can be difficult to use in certain experimental systems due to its low solubility in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide. One area of interest is the development of new antibiotics that target thiolactone-containing proteins in bacterial cells. This compound has been shown to be a promising lead compound for this purpose, and further studies are needed to optimize its activity and selectivity. Another area of interest is the role of thiolactone-containing proteins in human diseases such as cancer and neurodegenerative disorders. This compound may be a valuable tool for investigating these diseases and developing new therapies. Finally, there is a need for further studies on the biochemical and physiological effects of this compound in different cell types and organisms to fully understand its potential uses and limitations.
合成法
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of cyclopropylamine with 3,3-dimethyl-2-oxothiolane-4-carboxylic acid followed by dehydration using phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain this compound in high purity.
科学的研究の応用
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been studied for its potential use as a chemical probe to investigate the role of thiolactone-containing proteins in various biological processes. Thiolactones are known to play important roles in protein folding, stabilization, and degradation, and this compound has been shown to selectively inhibit the activity of thiolactone-containing enzymes in vitro. This compound has also been used to study the role of thiolactone-containing proteins in bacterial virulence and to develop new antibiotics that target these proteins.
特性
IUPAC Name |
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-2-10(12)11(8-3-4-8)9-5-6-15(13,14)7-9/h2,8-9H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCSNGNSZXDDKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(C1CC1)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)

![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416779.png)
![3-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2416781.png)


![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)
![1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B2416788.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)

![1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2416792.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2416795.png)